molecular formula C12H13FO2 B1445201 6-(3-Fluoropropoxy)-indan-1-one CAS No. 1383985-32-7

6-(3-Fluoropropoxy)-indan-1-one

Cat. No.: B1445201
CAS No.: 1383985-32-7
M. Wt: 208.23 g/mol
InChI Key: HAHGCXCELXOBDW-UHFFFAOYSA-N
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Description

6-(3-Fluoropropoxy)-indan-1-one is a chemical compound that features a fluorinated propoxy group attached to an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluoropropoxy)-indan-1-one typically involves the reaction of indan-1-one with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluoropropoxy)-indan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.

Scientific Research Applications

6-(3-Fluoropropoxy)-indan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 6-(3-Fluoropropoxy)-indan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluoropropoxy group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The indanone core can interact with hydrophobic pockets within the target, stabilizing the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Fluoropropoxy)-indan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    6-(3-Fluoropropoxy)-indan-1-carboxylic acid: Contains a carboxylic acid group instead of a ketone.

    6-(3-Fluoropropoxy)-indan-1-thione: Features a thione group instead of a ketone.

Uniqueness

6-(3-Fluoropropoxy)-indan-1-one is unique due to its specific combination of a fluorinated propoxy group and an indanone core. This combination provides distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-(3-fluoropropoxy)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-6-1-7-15-10-4-2-9-3-5-12(14)11(9)8-10/h2,4,8H,1,3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHGCXCELXOBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound (7.90 g, 94% yield) was prepared following the procedure for Intermediate 16, starting from 6-hydroxy-2,3-dihydro-1H-inden-1-one (5.98 g, 40.4 mmol) and 3-fluoropropan-1-ol (3.34 mL, 44.4 mmol). Additional 3-fluoropropan-1-ol (1.0 mL, 13.3 mmol) was added after stirring overnight to drive the reaction to completion. 1H NMR (500 MHz, CDCl3) δ ppm 2.20 (m, 2 H) 2.73 (m, 2 H) 3.08 (m, 2 H) 4.14 (t, 2 H) 4.61 (t, 3 H) 4.70 (t, 1 H) 7.21 (m, 2 H) 7.38 (d, 1 H); MS (ES+) m/z 208 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.98 g
Type
reactant
Reaction Step Two
Quantity
3.34 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Yield
94%

Synthesis routes and methods II

Procedure details

To a solution of 6-hydroxy-2,3-dihydro-1H-inden-1-one (3.0 g, 20 mmol) in THF (140 mL) were 3-fluoropropan-1-ol (1.67 mL, 22.3 mmol), triphenylphosphine (7.97 g, 30.4 mmol) and diisopropyl azodicarboxylate (5.98 mL, 30.4 mmol) added. The mixture was stirred at r.t. for two days. More 3-fluoropropanol (0.5 mL) was added and the mixture was heated to 45° C. After 2 h the mixture was concentrated, and the crude product was purified by flash chromatography using 0-20% EtOAc in heptane as eluent, affording 3.42 g (81% yield) of the title compound: 1H NMR (500 MHz, CDCl3) δ 2.12-2.26 (m, 2H), 2.68-2.76 (m, 2H), 3.04-3.12 (m, 2H), 4.14 (t, 2H), 4.61 (t, 1H), 4.70 (t, 1H), 7.17-7.22 (m, 2H), 7.38 (d, 1H); MS (EI) m/z 208 M.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step Two
Quantity
7.97 g
Type
reactant
Reaction Step Three
Quantity
5.98 mL
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
140 mL
Type
solvent
Reaction Step Six
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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